molecular formula C10H14N2 B12984790 (R)-1-(Indolin-5-yl)ethanamine

(R)-1-(Indolin-5-yl)ethanamine

Cat. No.: B12984790
M. Wt: 162.23 g/mol
InChI Key: UQROIBMQDWLVQU-SSDOTTSWSA-N
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Description

®-1-(Indolin-5-yl)ethanamine is a chiral compound featuring an indoline moiety attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Indolin-5-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

®-1-(Indolin-5-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are typical for substitution reactions.

Major Products

The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

®-1-(Indolin-5-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Indolin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Indoline: The parent compound, which lacks the ethanamine group.

    Indole: A structurally related compound with a different ring system.

    Tryptamine: Another compound featuring an indole ring with an ethanamine group.

Uniqueness

®-1-(Indolin-5-yl)ethanamine is unique due to its chiral nature and the presence of both an indoline ring and an ethanamine group. This combination of features makes it a versatile compound for various applications .

Biological Activity

(R)-1-(Indolin-5-yl)ethanamine, an indole-derived compound, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their wide-ranging biological activities. These compounds have been implicated in various therapeutic areas such as oncology, neurology, and infectious diseases. The indole scaffold is particularly valuable due to its ability to interact with multiple biological targets, enhancing the potential for drug development .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways related to cell survival and death .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15.2
MCF-712.8
A54918.5

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Inhibition of Key Enzymes : It acts as an inhibitor of topoisomerases, which are crucial for DNA replication and transcription in cancer cells .
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis in microbial pathogens .

Study on Anticancer Effects

In a notable study, this compound was tested on human hepatocellular carcinoma cells (HepG2). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a marked increase in apoptotic markers such as cleaved caspase-3 and PARP .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that this compound exhibited potent activity with an MIC value comparable to standard antibiotics like ciprofloxacin, highlighting its potential as an alternative treatment option .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine

InChI

InChI=1S/C10H14N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m1/s1

InChI Key

UQROIBMQDWLVQU-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)NCC2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)NCC2)N

Origin of Product

United States

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